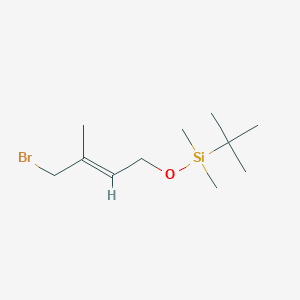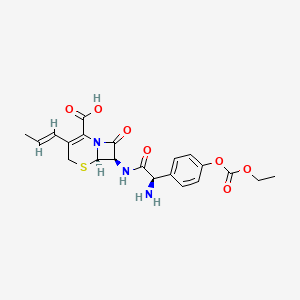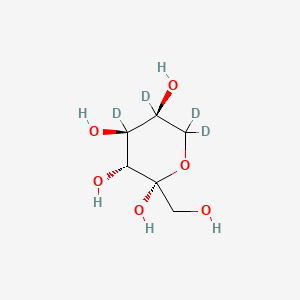butanedioic acid](/img/structure/B13849820.png)
2-[(E)-2,4,6-trimethylnon-4-enyl](1,4-13C2)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid is a complex organic compound characterized by its unique structure, which includes a non-4-enyl chain with trimethyl substitutions and a butanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid typically involves multi-step organic reactions. The initial step often includes the formation of the non-4-enyl chain with trimethyl substitutions, followed by the introduction of the butanedioic acid moiety. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions may vary, but they generally require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired purity levels for industrial applications.
化学反応の分析
Types of Reactions
2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
2-[(E)-2,4,6-trimethylnon-4-enyl]butanedioic acid: Lacks the (1,4-13C2) isotopic labeling.
2-[(E)-2,4,6-trimethylnon-4-enyl]pentanedioic acid: Contains an additional carbon in the acid moiety.
2-[(E)-2,4,6-trimethylnon-4-enyl]hexanedioic acid: Contains two additional carbons in the acid moiety.
Uniqueness
2-(E)-2,4,6-trimethylnon-4-enylbutanedioic acid is unique due to its isotopic labeling, which allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. This labeling provides insights into the compound’s behavior and interactions at the molecular level, making it a valuable tool in scientific research.
特性
分子式 |
C16H28O4 |
|---|---|
分子量 |
286.38 g/mol |
IUPAC名 |
2-[(E)-2,4,6-trimethylnon-4-enyl](1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-5-6-11(2)7-12(3)8-13(4)9-14(16(19)20)10-15(17)18/h7,11,13-14H,5-6,8-10H2,1-4H3,(H,17,18)(H,19,20)/b12-7+/i15+1,16+1 |
InChIキー |
RPMHEVDKKHDKTR-BBRQYBCPSA-N |
異性体SMILES |
CCCC(C)/C=C(\C)/CC(C)CC(C[13C](=O)O)[13C](=O)O |
正規SMILES |
CCCC(C)C=C(C)CC(C)CC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
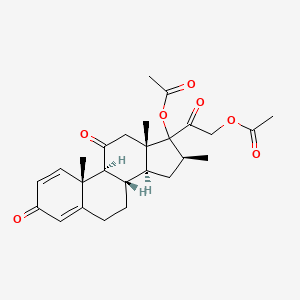
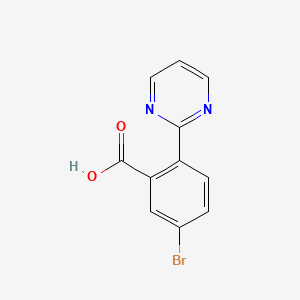

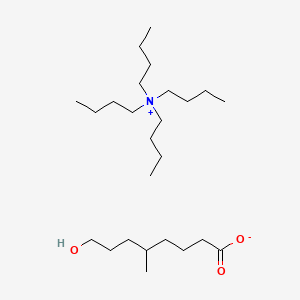


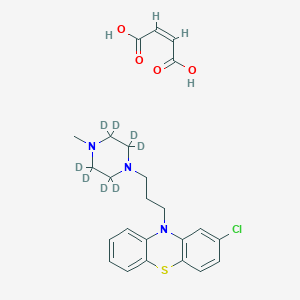
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
